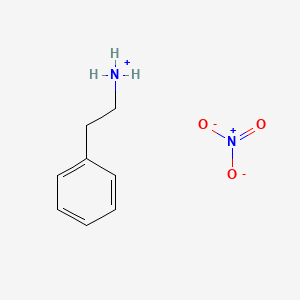

2-Phenylethylammonium nitrate

Description

Properties

CAS No. |

120375-47-5 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-phenylethylazanium;nitrate |

InChI |

InChI=1S/C8H11N.NO3/c9-7-6-8-4-2-1-3-5-8;2-1(3)4/h1-5H,6-7,9H2;/q;-1/p+1 |

InChI Key |

YAJMFQHZVVLPEM-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH3+].[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways

Direct Synthesis Approaches for 2-Phenylethylammonium Nitrate (B79036)

The formation of 2-phenylethylammonium nitrate is primarily achieved through a direct acid-base reaction. This approach involves the neutralization of the basic amine, 2-phenylethylamine, with nitric acid.

The synthesis of 2-phenylethylammonium nitrate is a straightforward stoichiometric reaction. It involves the reaction of 2-phenylethylamine with nitric acid, typically in a 1:1 molar ratio, to yield the corresponding ammonium (B1175870) salt. The fundamental reaction is:

C₆H₅CH₂CH₂NH₂ + HNO₃ → [C₆H₅CH₂CH₂NH₃]⁺NO₃⁻

Optimization of this synthesis focuses on maximizing yield and purity while ensuring safety, similar to industrial ammonium nitrate production. researchcommons.org Key parameters for optimization include:

Temperature Control: The neutralization reaction is exothermic. Controlling the temperature is crucial to prevent the decomposition of the product and ensure a safe reaction. researchcommons.org In related nitration reactions, temperatures are often kept at sub-zero levels, for instance, -40°C, to manage the reaction's thermal profile. researchgate.net

Molar Ratio: Precise control of the stoichiometric ratio of reactants is essential to ensure complete conversion and avoid the presence of unreacted starting materials in the final product. researchgate.net

Solvent Choice: The choice of solvent can influence reaction rate, ease of product isolation, and purity. While the reaction can be performed in various solvents, using a solvent in which the product is sparingly soluble can facilitate its isolation via precipitation. For related phenylethylammonium salts, solvents like chloroform (B151607) have been used, with the product precipitating upon solvent evaporation.

The production of ammonium nitrate solutions often involves processes to handle the heat of neutralization and subsequent evaporation steps to obtain the final solid salt. ekb.eg

The formation of 2-phenylethylammonium nitrate is a classic acid-base reaction involving proton transfer. 2-phenylethylamine acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom, while nitric acid acts as a Brønsted-Lowry acid, donating a proton (H⁺).

The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the 2-phenylethylamine molecule attacks the acidic proton of the nitric acid molecule.

A new nitrogen-hydrogen (N-H) bond is formed, resulting in the 2-phenylethylammonium cation ([C₆H₅CH₂CH₂NH₃]⁺).

The remaining nitrate ion (NO₃⁻) is the conjugate base of nitric acid.

The resulting product is an ionic salt composed of the 2-phenylethylammonium cation and the nitrate anion, held together by electrostatic attraction.

This protonation of the amino group is a well-established characteristic of amines, which are organic derivatives of ammonia (B1221849) and retain its basic nature. researchgate.net The stability of the resulting ammonium cation is a key driving force for the reaction.

Preparation and Derivatization of 2-Phenylethylamine Precursors

The utility and synthesis of 2-phenylethylammonium nitrate are fundamentally dependent on the availability of its precursor, 2-phenylethylamine. This amine is a significant molecule in its own right, occurring in nature and serving as a backbone for many bioactive compounds. acs.org

Several advanced synthetic methods are employed for the industrial and laboratory-scale production of 2-phenylethylamine. These methods aim for high yield, selectivity, and efficiency.

Reductive Amination: This is a versatile and widely used method for synthesizing amines. wikipedia.orgresearchgate.net For 2-phenylethylamine, this typically involves the reaction of phenylacetaldehyde (B1677652) with ammonia in the presence of a reducing agent. libretexts.org The reaction proceeds via an imine intermediate which is then reduced to the final amine. researchgate.net Catalytic hydrogenation over nickel or the use of hydride reagents like sodium borohydride (B1222165) are common reduction techniques. libretexts.org

Catalytic Hydrogenation of Nitriles: A prevalent industrial method for producing primary amines is the catalytic hydrogenation of the corresponding nitrile. 2-Phenylethylamine is synthesized by the reduction of benzyl (B1604629) cyanide. acs.org This reaction is often carried out at high pressure and temperature using catalysts like Raney nickel. orgsyn.org The presence of ammonia is often used to suppress the formation of secondary amines as byproducts. orgsyn.org Palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃) are also effective catalysts. bme.hursc.org

Leuckart Reaction: This classic reaction in organic chemistry provides a pathway to amines from ketones or aldehydes using ammonium formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.orgmdpi.com While it traditionally requires high temperatures, catalytic versions have been developed that operate under milder conditions. scribd.com

| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | Typical Yield | Notes |

|---|---|---|---|---|

| Reductive Amination | Phenylacetaldehyde, Ammonia | H₂, Ni catalyst; or NaBH₄ | High | Versatile one-pot reaction, common in pharmaceutical synthesis. libretexts.orgacs.org |

| Catalytic Hydrogenation | Benzyl Cyanide | Raney Nickel, H₂, NH₃ | 83-87% | A common industrial route; requires high pressure and temperature. orgsyn.org |

| Catalytic Hydrogenation | Benzyl Cyanide | Pd/Al₂O₃, H₂, CO₂, Water | Selectivity up to 90% | A multiphase system aiming for higher selectivity to the primary amine. bme.hursc.org |

| Leuckart Reaction | Phenylacetone, Ammonium formate | Formic acid/Ammonium formate | Variable | A classic method, though often requires high temperatures. wikipedia.orgorgsyn.org |

The generation of the 2-phenylethylammonium cation is a result of the protonation of the amine's nitrogen atom. Amines are organic bases, and their basicity is a central feature of their chemistry. researchgate.net When an amine is dissolved in an acidic solution, an equilibrium is established where a proton is transferred from the acid to the amine. researchgate.net

For 2-phenylethylamine reacting with a strong acid like nitric acid, the equilibrium lies far to the right, favoring the formation of the 2-phenylethylammonium salt. The lone pair of electrons on the sp³-hybridized nitrogen atom is readily available to form a bond with a proton. researchgate.net In the gas phase, the protonated form of 2-phenylethylamine adopts a folded gauche conformation, which is stabilized by an intramolecular NH⁺---π interaction between the ammonium group and the phenyl ring's electron system. researchgate.netacs.org This interaction underscores the stability of the protonated form.

Green Chemistry Principles in the Synthesis of Phenylethylammonium Salts

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to amine synthesis. rsc.org

Key green chemistry considerations for the synthesis of 2-phenylethylammonium nitrate and its precursor include:

Atom Economy: Catalytic methods like reductive amination and nitrile hydrogenation are preferred over classical stoichiometric methods (e.g., Gabriel synthesis) because they have higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product with less waste. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused, reducing waste and cost. wikipedia.orgacs.org The development of recyclable catalysts for reductive amination is an active area of research. unimi.it

Safer Solvents and Reaction Conditions: A major goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Research into using greener solvents like deep eutectic solvents (DESs) for amine synthesis is ongoing. mdpi.com Furthermore, developing reactions that can proceed at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: While 2-phenylethylamine is traditionally derived from petrochemical sources, a long-term green chemistry goal is to source starting materials from renewable biomass. rsc.org

A specific example of applying green principles to phenylethylammonium salts is the synthesis of (R)- and (S)-phenylethylammonium chloroacetates via a solvent-free protocol, highlighting the move towards more environmentally benign synthetic routes.

Analogous Synthetic Strategies Applied to Related Organic Ammonium Nitrate Compounds

A United States Patent mentions the formation of 2-phenylethylamine nitrate salt, also referred to as 2-phenylethanaminium (B1200905) nitrate, in the context of creating novel compositions. googleapis.com Although a detailed experimental protocol is not provided, the document alludes to the direct combination of 2-phenylethylamine and nitric acid. googleapis.com

Further insight into reactions involving the phenylethylamine backbone and nitrating agents can be drawn from the synthesis of its derivatives. For instance, the preparation of p-nitrophenylethylamine hydrochloride involves the nitration of N-acetyl-2-phenylethylamine. google.com In this multi-step synthesis, the amino group of 2-phenylethylamine is first protected by acetylation with acetic anhydride. google.com The resulting N-acetyl-2-phenylethylamine is then subjected to nitration using a mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the phenyl ring, primarily at the para position. google.com Finally, the acetyl protecting group is removed by acid hydrolysis to yield p-nitrophenylethylamine, which is then isolated as its hydrochloride salt. google.com This process highlights a common strategy in organic synthesis where a functional group is temporarily modified to allow for a specific reaction on another part of the molecule.

The synthesis of other organic ammonium nitrates also provides valuable analogous strategies. For example, the reaction between an amine and nitrous acid (formed from a nitrite (B80452) salt under acidic conditions) is a well-established method, though it typically leads to diazotization of primary amines rather than the formation of a stable nitrate salt. cdnsciencepub.comcdnsciencepub.com A study on the reaction of 2-phenylethylamine-1-C¹⁴ with nitrous acid in various acidic media (hydrochloric, perchloric, acetic) resulted in the formation of rearranged alcohol and acetate (B1210297) products, demonstrating the reactivity of the amino group under these conditions. cdnsciencepub.comcdnsciencepub.com

The use of cerium (IV) ammonium nitrate (CAN) as a catalyst or reagent in organic synthesis is another relevant area. While not a direct method for forming the simple nitrate salt, CAN is an ammonium nitrate complex that is widely used for a variety of transformations, including oxidations and the formation of carbon-heteroatom bonds. This demonstrates the utility of ammonium nitrate moieties in facilitating complex organic reactions.

The following table summarizes various synthetic approaches that are analogous to the formation of organic ammonium salts, providing a broader context for the synthesis of 2-phenylethylammonium nitrate.

| Starting Material(s) | Reagent(s) | Product Type | Key Transformation | Reference |

| 2-Phenylethylamine | Nitric Acid | Ammonium Nitrate Salt | Acid-base neutralization | googleapis.com |

| N-Acetyl-2-phenylethylamine | Nitric Acid, Sulfuric Acid | Nitrated Amine Derivative | Electrophilic aromatic substitution (nitration) | google.com |

| 2-Phenylethylamine | Sodium Nitrite, Acid | Diazonium Intermediate/Alcohol | Diazotization and rearrangement | cdnsciencepub.comcdnsciencepub.com |

Interactive Data Table: Analogous Synthetic Reactions

| Starting Material(s) | Reagent(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Phenylethylamine | Nitric Acid | Ammonium Nitrate Salt | Acid-base neutralization | googleapis.com |

| N-Acetyl-2-phenylethylamine | Nitric Acid, Sulfuric Acid | Nitrated Amine Derivative | Electrophilic aromatic substitution (nitration) | google.com |

| 2-Phenylethylamine | Sodium Nitrite, Acid | Diazonium Intermediate/Alcohol | Diazotization and rearrangement | cdnsciencepub.comcdnsciencepub.com |

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 2-Phenylethylammonium Nitrate (B79036)

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. It allows for the precise measurement of unit cell dimensions, space group symmetry, and the positions of atoms within the crystal lattice.

The crystallographic parameters define the fundamental repeating unit of a crystal. These include the lengths of the unit cell axes (a, b, c), the angles between them (α, β, γ), the volume of the unit cell (V), and the symmetry operations described by the space group.

For the 2-phenylethylammonium cation, crystallographic data has been reported for its salts with various anions. For instance, 2-phenylethylammonium bromide crystallizes in the orthorhombic system with the space group P2₁2₁2₁, which is a chiral space group. researchgate.net Another related compound, (2-phenylethyl)ammonium chloride, also crystallizes in the orthorhombic system (P2₁2₁2₁). researchgate.net The nitrate anion (NO₃⁻) is trigonal planar and readily participates in hydrogen bonding. The specific combination of the flexible 2-phenylethylammonium cation and the planar nitrate anion would result in a unique set of crystallographic parameters for 2-phenylethylammonium nitrate, though these have not been publicly reported. The final crystal system and space group would be a result of the most energetically favorable packing arrangement, accommodating the steric demands of the ions and maximizing attractive intermolecular forces.

Table 1: Representative Crystallographic Parameters for a Related Compound: 2-Phenylethylammonium Bromide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.6871 (4) |

| b (Å) | 6.1419 (4) |

| c (Å) | 32.047 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 922.56 (12) |

| Z (Formula units per cell) | 4 |

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. The conformation of flexible molecules within this unit is of significant interest. The 2-phenylethylammonium cation possesses conformational flexibility around the C-C and C-N single bonds.

Studies on related structures show that the ethylamine (B1201723) side chain of the cation typically adopts an extended, anti (or trans) conformation. For example, in the crystal structure of 2-phenylethylaminium 4-nitrophenolate (B89219) monohydrate, the C-C-C-N torsion angle is 179.62 (12)°, indicating a nearly perfectly staggered, extended chain. nih.gov Similarly, 2-phenylethylammonium bromide features an extended all-trans conformation with an N1-C1-C2-C3 torsion angle of 173.6 (2)°. researchgate.net This extended conformation is often favored in the solid state as it facilitates efficient crystal packing and intermolecular interactions. It is therefore highly probable that the 2-phenylethylammonium cation in the nitrate salt also adopts a similar extended, anti-periplanar conformation. The asymmetric unit would contain one 2-phenylethylammonium cation and one nitrate anion, with their relative positions determined by the dominant hydrogen bonding and packing forces.

The arrangement of cations and anions in the crystal lattice, or crystal packing, is driven by the need to maximize electrostatic attractions and hydrogen bonding while minimizing repulsion. In salts of the 2-phenylethylammonium cation, a common packing motif involves the segregation of molecules into distinct regions.

Analysis of Intermolecular Interactions in the Solid State

The stability and structure of the 2-phenylethylammonium nitrate crystal are governed by a hierarchy of intermolecular interactions, ranging from strong, charge-assisted hydrogen bonds to weaker non-covalent contacts.

Hydrogen bonds are the primary directional forces responsible for the supramolecular architecture in alkylammonium salts. In 2-phenylethylammonium nitrate, the ammonium (B1175870) group (-NH₃⁺) acts as an excellent hydrogen bond donor, while the oxygen atoms of the nitrate anion (NO₃⁻) are strong hydrogen bond acceptors.

The principal interactions are charge-assisted N—H⋯O hydrogen bonds. aip.org Each of the three hydrogen atoms on the ammonium group can form a hydrogen bond with an oxygen atom of a neighboring nitrate anion. The nitrate ion, with its three oxygen atoms, can accept multiple hydrogen bonds, leading to the formation of extensive and robust networks. These networks can manifest as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. weebly.com

In addition to the strong N—H⋯O bonds, weaker C—H⋯O hydrogen bonds involving the methylene (B1212753) (-CH₂-) and aromatic (C-H) groups of the cation and the nitrate oxygen atoms are also expected. While individually weaker, these interactions are numerous and collectively contribute significantly to the cohesion and stability of the crystal structure. The absence of hydroxyl groups in the anhydrous salt precludes O—H⋯O interactions.

Table 2: Representative Hydrogen Bond Geometries from an Analogous Alkylammonium Salt

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.91 | 1.95 | 2.85 | 170 |

| N-H···O | 0.91 | 2.05 | 2.90 | 155 |

| C-H···O | 0.97 | 2.50 | 3.40 | 150 |

Note: Data is illustrative of typical bond lengths and angles and not from an experimental structure of 2-phenylethylammonium nitrate.

Beyond classical hydrogen bonds, weaker interactions play a crucial role in the fine-tuning of the crystal packing. In 2-phenylethylammonium nitrate, these include van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent cations.

In the crystal structure of (2-phenylethyl)ammonium chloride, the benzene (B151609) rings are observed to stack along a crystallographic axis, suggesting the presence of π-π stacking interactions that contribute to stabilizing the crystal. researchgate.net Similar aromatic π–π stacking interactions have been noted in the structure of 2-phenylethylaminium 4-nitrophenolate, with a measured centroid–centroid distance of 3.896 (3) Å. nih.gov

The quantification of these weak interactions often requires theoretical calculations and advanced crystallographic analysis tools.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to calculate the electron density at bond critical points between interacting atoms. The properties of these critical points provide quantitative information about the strength and nature (e.g., covalent, electrostatic) of weak non-covalent interactions.

These computational methods provide a deeper understanding of the energetic landscape of the crystal, revealing how subtle forces collectively determine the final solid-state architecture.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, researchers can identify regions of significant intermolecular contact, including hydrogen bonds and other close contacts. The red, white, and blue color-coding on a dnorm map highlights contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively, providing a clear picture of the crystal packing forces.

Without experimental crystal structure data (a CIF file) for 2-Phenylethylammonium nitrate, it is impossible to generate its specific Hirshfeld surface or fingerprint plots and the associated data tables of intermolecular contact contributions.

Investigation of Polymorphism and Co-Crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is crucial in fields like pharmaceuticals and materials science. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are commonly used to identify and characterize different polymorphic forms.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. A co-crystal consists of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, held together in a stoichiometric ratio in the same crystal lattice by non-covalent interactions. This approach is often used to improve properties like solubility and stability.

There are no published studies detailing the investigation of different polymorphic forms or the successful co-crystallization of 2-Phenylethylammonium nitrate with other compounds. Such research would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures) and coformers, followed by solid-state characterization to identify and analyze any new crystalline forms. The absence of such research means no data on potential polymorphs or co-crystals of 2-Phenylethylammonium nitrate can be presented.

Comprehensive Spectroscopic Characterization

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to specific molecular vibrations. semanticscholar.org For 2-Phenylethylammonium nitrate (B79036), both FTIR and Raman spectroscopy offer complementary information about the cationic (2-phenylethylammonium) and anionic (nitrate) components of the salt. nih.gov

The vibrational spectrum of 2-Phenylethylammonium nitrate is a composite of the absorption bands arising from the 2-phenylethylammonium cation and the nitrate anion.

The 2-phenylethylammonium cation (H+PEA) exhibits several characteristic vibrational modes. The structure of this cation, particularly the flexible ethylamine (B1201723) side chain, gives rise to distinct spectral features. researchgate.net The gauche conformation, where the ammonium (B1175870) group interacts with the phenyl ring's π-electron system, is often favored. researchgate.net Key vibrational bands for the cation include N-H stretching, C-H stretching (both aromatic and aliphatic), and phenyl ring modes. Studies on protonated 2-phenylethylamine have identified the N-H stretching vibrations as particularly sensitive to the molecular environment. researchgate.net Research on liquid 2-phenylethylamine using Raman spectroscopy has also helped in identifying various conformational isomers and their corresponding vibrational bands in the 550-800 cm⁻¹ and 1250-1500 cm⁻¹ regions. nih.gov

The nitrate anion (NO₃⁻), when existing as a free ion, possesses D3h symmetry. at.ua This symmetry dictates its fundamental vibrational modes. The primary modes are the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). at.ua The symmetric stretching mode is typically strong in the Raman spectrum but inactive in the infrared, while the asymmetric stretch is strong in the infrared. at.uaresearchgate.net

Table 1: Characteristic Vibrational Bands for 2-Phenylethylammonium nitrate

| Wavenumber (cm⁻¹) | Assignment | Moiety | Notes |

|---|---|---|---|

| ~3400 - 3000 | N-H Stretching | Cation | Broad band, sensitive to hydrogen bonding. researchgate.netupi.edu |

| ~3100 - 3000 | Aromatic C-H Stretching | Cation | Typically sharp peaks. |

| ~3000 - 2850 | Aliphatic C-H Stretching | Cation | Asymmetric and symmetric stretches of CH₂ groups. |

| ~1600 - 1450 | Phenyl Ring C=C Stretching | Cation | A series of bands characteristic of the benzene (B151609) ring. |

| ~1450 | CH₂ Bending (Scissoring) | Cation | Deformation mode of the methylene (B1212753) groups. at.ua |

| ~1380 - 1350 | NO₃⁻ Asymmetric Stretch (ν₃) | Anion | Strong absorption in FTIR. upi.edu |

| ~1050 | NO₃⁻ Symmetric Stretch (ν₁) | Anion | Very strong and characteristic peak in Raman spectra. researchgate.netfrontiersin.orgosti.gov |

| ~830 | NO₃⁻ Out-of-plane Bend (ν₂) | Anion | Infrared active. at.ua |

| ~750 | Aromatic C-H Out-of-plane Bending | Cation | Strong band indicating monosubstituted benzene. |

| ~720 | NO₃⁻ In-plane Bend (ν₄) | Anion | Infrared and Raman active. researchgate.net |

Note: The exact positions of the bands can vary based on the physical state of the sample and intermolecular interactions.

The nitrate ion (NO₃⁻) has a well-defined set of vibrational modes due to its high symmetry in the isolated state (D3h). at.ua

Symmetric Stretch (ν₁): This mode involves the symmetric in-phase stretching of all three N-O bonds. It is Raman active but infrared inactive under D3h symmetry. It appears as a very strong, sharp peak in the Raman spectrum, typically around 1045-1050 cm⁻¹. researchgate.netfrontiersin.orgosti.gov Its appearance in the IR spectrum can indicate a lowering of symmetry.

Out-of-Plane Bend (ν₂): This mode involves the nitrogen atom moving perpendicular to the plane of the oxygen atoms. It is infrared active and typically observed around 830 cm⁻¹. at.ua

Asymmetric Stretch (ν₃): This doubly degenerate mode involves the stretching of two N-O bonds while the third compresses. It is both infrared and Raman active and gives rise to a very strong, often broad, absorption in the IR spectrum around 1350-1390 cm⁻¹. at.uaupi.edu

In-Plane Bend (ν₄): This doubly degenerate mode involves the scissoring of the O-N-O angles. It is also active in both infrared and Raman and is found at a lower frequency, around 720 cm⁻¹. researchgate.net

The presence and positions of these bands provide a clear spectroscopic fingerprint for the nitrate anion in the compound. researchgate.net

Hydrogen bonding plays a crucial role in the crystal lattice of 2-Phenylethylammonium nitrate, significantly influencing its vibrational spectrum. The primary hydrogen bonds are expected to form between the ammonium group (-NH₃⁺) of the cation and the oxygen atoms of the nitrate anion.

This N-H···O interaction has several notable effects:

N-H Stretching Frequencies: The N-H stretching bands, typically found in the 3000-3400 cm⁻¹ region, are broadened and shifted to lower frequencies (a red shift). researchgate.net The extent of this shift is indicative of the strength of the hydrogen bond.

Nitrate Anion Frequencies: Hydrogen bonding can lower the symmetry of the nitrate anion from D3h, which can cause spectral changes. The degenerate modes (ν₃ and ν₄) may split into two distinct bands. Furthermore, modes that are typically inactive in one type of spectroscopy (like the ν₁ symmetric stretch in IR) may become weakly active. at.ua

Intensity Changes: The intensity of the stretching mode involved in the hydrogen bond (N-H) often increases significantly.

Studies on similar systems, such as liquid 2-phenylethylamine, have shown that intermolecular N-H···N hydrogen bonds lead to a red shift of about 30 cm⁻¹ in the NH₂ stretching mode. nih.gov A similar, likely more pronounced, effect is expected for the stronger N-H···O bonds in the nitrate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure by mapping the carbon and proton frameworks of the molecule.

The ¹H NMR spectrum of 2-Phenylethylammonium nitrate provides detailed information about the different types of protons and their neighboring atoms. The expected signals for the 2-phenylethylammonium cation are:

Aromatic Protons: The five protons on the phenyl group will appear in the aromatic region, typically between 7.2 and 7.4 ppm. researchgate.net Due to their different positions relative to the ethylammonium (B1618946) substituent, they may appear as a complex multiplet.

Ethyl Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ or AA'BB' spin system. They will likely appear as two triplets in the aliphatic region. The CH₂ group attached to the phenyl ring would be expected around 2.8-3.0 ppm, while the CH₂ group attached to the ammonium group would be shifted further downfield, perhaps to 3.1-3.3 ppm, due to the electron-withdrawing effect of the -NH₃⁺ group.

Ammonium Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad singlet. Its chemical shift is variable and can be influenced by the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for the 2-Phenylethylammonium Cation

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.2 - 7.4 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~2.8 - 3.0 | Triplet | 2H |

| Aminoalkyl (-CH₂-N) | ~3.1 - 3.3 | Triplet | 2H |

| Ammonium (-NH₃⁺) | Variable | Broad Singlet | 3H |

Note: Predicted values are based on typical ranges for similar functional groups. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments within the 2-phenylethylammonium cation. Due to the symmetry of the phenyl group, four distinct signals are expected for the aromatic carbons, in addition to the two signals for the aliphatic carbons.

Aromatic Carbons: The carbon atom attached to the ethyl group (ipso-carbon) will have a distinct chemical shift. The ortho, meta, and para carbons will give rise to three other signals in the typical aromatic range of 125-140 ppm. libretexts.org

Aliphatic Carbons: Two signals are expected for the two methylene carbons of the ethyl chain. The carbon atom attached to the phenyl ring (benzylic) will appear around 35-40 ppm, while the carbon attached to the positively charged nitrogen atom will be shifted slightly downfield, perhaps in the 40-45 ppm range. libretexts.orgchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for the 2-Phenylethylammonium Cation

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl (C-ipso) | ~138 - 140 |

| Phenyl (C-ortho, C-meta, C-para) | ~126 - 130 |

| Aminoalkyl (-CH₂-N) | ~40 - 45 |

| Benzylic (-CH₂-Ph) | ~35 - 40 |

Note: Predicted values are based on typical ranges for similar compounds. libretexts.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Associated Optical Properties

The electronic structure and optical characteristics of 2-Phenylethylammonium nitrate can be elucidated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. studycorgi.com The absorption pattern is characteristic of the chromophores present in the molecule. In 2-Phenylethylammonium nitrate, the primary chromophores are the phenyl group of the cation and the nitrate anion.

The UV-Vis spectrum of 2-Phenylethylammonium nitrate is expected to be dominated by electronic transitions within the benzene ring of the phenylethylammonium cation and the nitrate anion.

The benzene ring exhibits characteristic absorptions related to its π-electron system. These are typically π → π* transitions. up.ac.za Aromatic compounds like benzene show intense absorption bands, often referred to as primary and secondary bands. up.ac.za For a substituted benzene ring, as in the phenylethylammonium cation, these bands may experience a shift in wavelength (bathochromic or hypsochromic shift) and a change in intensity.

The nitrate ion (NO₃⁻) also possesses chromophoric properties. The electronic spectrum for nitrate salts is characterized by two main absorption bands in the UV region. These correspond to an n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. icm.edu.pl For instance, free nitrate ions in solution show absorption around 220 nm. studycorgi.com In the solid state, such as in potassium nitrate, the n → π* transition is observed at lower energy (longer wavelength) and the π → π* transition at higher energy (shorter wavelength). icm.edu.pl

The combination of these two chromophores in 2-Phenylethylammonium nitrate would result in a composite spectrum. The expected electronic transitions and their approximate absorption maxima (λmax) are summarized in the table below.

Table 1: Expected Electronic Transitions for 2-Phenylethylammonium Nitrate

| Chromophore | Transition Type | Expected λmax Region (nm) | Reference |

|---|---|---|---|

| Phenyl Group | π → π* (Primary Band) | ~200-220 | up.ac.za |

| Phenyl Group | π → π* (Secondary Band) | ~250-270 | up.ac.za |

| Nitrate Anion | π → π* | ~200 | icm.edu.pl |

Note: The exact λmax values can be influenced by the solvent and the specific crystalline environment of the compound.

The optical band gap (Eg) is a crucial electronic characteristic that defines the energy difference between the top of the valence band and the bottom of the conduction band. This value can be determined from the absorption spectrum of the material in the solid state. The onset of fundamental absorption, corresponding to the excitation of an electron from the valence to the conduction band, is used to calculate Eg. icm.edu.pl

The relationship between the absorption coefficient (α), the incident photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:

(αhν)n = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and 2 for indirect allowed transitions). By plotting (αhν)n against hν (a "Tauc plot") and extrapolating the linear portion of the curve to the energy axis (where the value is zero), the optical band gap can be determined. researchgate.net

For ionic compounds containing nitrate, multiple band gaps can sometimes be identified, corresponding to different electronic transitions. For example, studies on potassium nitrate have revealed two distinct optical band gaps. The lower energy gap is attributed to the n → π* transition, while the higher energy gap is assigned to the π → π* transition. icm.edu.pl

Table 2: Reported Optical Band Gap Values for Potassium Nitrate (KNO₃) for Reference

| Transition Type | Phase | Optical Band Gap (Eg) in eV |

|---|---|---|

| n → π* | Phase II (room temp.) | 3.84 |

| n → π* | Phase I (high temp.) | 3.80 |

| π → π* | Phase II (room temp.) | 5.03 |

Data sourced from a study on potassium nitrate and serves as an illustrative example for the nitrate component. icm.edu.pl The presence of the organic phenylethylammonium cation would influence the precise values for the title compound.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and can break apart into smaller charged fragments and neutral pieces. libretexts.org The pattern of these fragments provides valuable information about the structure of the original molecule.

For 2-Phenylethylammonium nitrate, the molecular ion would be the intact cation, [C₆H₅CH₂CH₂NH₃]⁺, as the nitrate would likely not be observed in positive ion mode. The molecular weight of this cation is approximately 122.1 g/mol . However, organic nitrates are known to be unstable in the mass spectrometer, and soft ionization techniques may be required to observe the parent ion. copernicus.org

The fragmentation of 2-Phenylethylammonium nitrate is expected to follow pathways characteristic of both the nitrate group and the phenylethylamine structure. A likely initial step is the loss of a neutral species like nitric acid (HNO₃, 63 amu) or nitrogen dioxide (NO₂, 46 amu). copernicus.org

The fragmentation of the 2-phenylethylammonium cation itself would lead to several characteristic peaks:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Benzylic Cleavage: The most prominent fragmentation pathway for compounds containing a benzyl (B1604629) group is the cleavage of the bond beta to the aromatic ring. This leads to the formation of a very stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of Neutral Molecules: The parent ion or fragment ions may lose small, stable neutral molecules. savemyexams.com

Table 3: Predicted Mass Spectrometry Fragments for 2-Phenylethylammonium Cation

| m/z | Proposed Fragment Ion/Structure | Fragmentation Pathway |

|---|---|---|

| 122 | [C₆H₅CH₂CH₂NH₃]⁺ | Molecular Ion (Cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the Cα-Cβ bond relative to the phenyl ring |

The relative abundance of these fragments, particularly the base peak, depends on the stability of the resulting ions. The tropylium ion at m/z 91 is often the base peak for compounds with a phenylethyl moiety due to its high stability.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to model the properties of 2-phenylethylammonium nitrate (B79036), offering a balance between computational cost and accuracy.

Theoretical calculations, primarily using DFT methods, have been successful in predicting the molecular geometry of 2-phenylethylammonium nitrate. By optimizing the geometry, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for understanding the compound's physical and chemical behavior.

The calculated geometric parameters are often in close agreement with experimental data obtained from X-ray diffraction studies. For instance, the bond lengths and angles of the phenylethylammonium cation and the nitrate anion in the optimized structure closely mirror those observed in the crystal lattice. This concordance between theoretical predictions and experimental results validates the computational models used.

The electronic properties of 2-phenylethylammonium nitrate have been investigated to understand its reactivity and charge distribution. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability.

Mulliken population analysis is used to determine the partial atomic charges on each atom in the molecule. This analysis reveals the distribution of electron density and helps identify the electrophilic and nucleophilic centers within the 2-phenylethylammonium and nitrate ions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule. These maps are valuable for predicting how the molecule will interact with other charged species. For 2-phenylethylammonium nitrate, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the nitrate anion, indicating a propensity to attract positive charges, and positive potential (blue regions) around the ammonium (B1175870) group of the cation.

DFT calculations are also used to predict the vibrational spectra (infrared and Raman) of 2-phenylethylammonium nitrate. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental spectra.

This comparison is a powerful tool for assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule. The good agreement often found between the calculated and experimental wavenumbers, after applying a suitable scaling factor to the theoretical data to account for anharmonicity and basis set limitations, confirms the accuracy of the optimized molecular structure.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These reactivity indices derived from DFT calculations help in predicting the chemical behavior of 2-phenylethylammonium nitrate in various chemical reactions.

In silico Analysis of Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG))

To gain a deeper understanding of the non-covalent interactions that govern the crystal packing and stability of 2-phenylethylammonium nitrate, advanced computational techniques are employed.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can distinguish between covalent bonds and weaker interactions like hydrogen bonds and van der Waals forces. The properties of the electron density at these BCPs provide quantitative information about the strength and nature of these interactions.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. ELF analysis helps in visualizing the bonding, lone pairs, and core electrons, offering a clear picture of the chemical bonding and non-bonding interactions within the crystal structure.

The Reduced Density Gradient (RDG) method is particularly useful for visualizing weak non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This results in surfaces that clearly delineate regions of strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). For 2-phenylethylammonium nitrate, RDG analysis would highlight the hydrogen bonds between the ammonium group and the nitrate anion, as well as weaker C-H···O interactions and π-stacking interactions between the phenyl rings.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 2-phenylethylammonium nitrate over time. By simulating the motion of atoms and molecules, MD can provide insights into:

Conformational Flexibility: The phenylethylammonium cation has several rotatable bonds, leading to different possible conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable conformations.

Vibrational Dynamics: MD can simulate the vibrational motions of the atoms, providing a dynamic counterpart to the static picture from vibrational spectroscopy.

Intermolecular Dynamics: In a simulated crystal lattice or solution, MD can be used to study the dynamics of the interactions between the 2-phenylethylammonium cations and nitrate anions, including the formation and breaking of hydrogen bonds.

These simulations provide a more realistic and dynamic understanding of the behavior of 2-phenylethylammonium nitrate at the atomic level.

Supramolecular Chemistry and Host Guest Interactions

Ion-Pair Recognition and Complexation with Synthetic Receptors

The simultaneous recognition of both a cation and an anion, known as ion-pair recognition, is a sophisticated challenge in host-guest chemistry. researchgate.netnih.govrsc.org Synthetic receptors designed for this purpose are heteroditopic, meaning they possess distinct binding sites for each ionic species. researchgate.net For 2-phenylethylammonium nitrate (B79036), an effective receptor would feature a cavity or surface complementary to the 2-phenylethylammonium cation, likely utilizing cation-π interactions with an electron-rich aromatic surface and hydrogen bonding acceptors for the -NH3+ group. Concurrently, a separate site with hydrogen bond donors, such as urea (B33335) or amide functionalities, would be positioned to bind the nitrate anion. nih.gov The spatial arrangement and preorganization of these binding sites are crucial for achieving high affinity and selectivity. rsc.org

The formation of a host-guest complex is governed by fundamental thermodynamic parameters: the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values quantify the stability of the complex and the nature of the forces driving its formation. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding, allowing for the determination of the association constant (Ka), ΔH, and ΔS in a single experiment. figshare.comsemanticscholar.orgnih.gov

The binding process can be described by the equation: ΔG = -RTln(Ka) = ΔH - TΔS

A negative ΔG indicates a spontaneous complexation process. The enthalpic contribution (ΔH) reflects the energy changes from the formation of non-covalent bonds, such as hydrogen bonds and electrostatic interactions. researchgate.net A negative ΔH signifies that the binding is an exothermic process, which is typical for strong, specific interactions. The entropic contribution (ΔS) relates to the change in the system's disorder, which is heavily influenced by the release of ordered solvent molecules from the surfaces of the host and guest upon complexation (the hydrophobic effect). figshare.comnih.gov

Table 1: Representative Thermodynamic Parameters for Host-Guest Complexation This table illustrates typical values observed in supramolecular host-guest systems, based on principles from analogous systems studied via ITC. semanticscholar.orgnih.govnih.gov

| Parameter | Symbol | Typical Value Range | Driving Force Indicated |

|---|---|---|---|

| Association Constant | Ka (M-1) | 102 - 106 | Strength of the host-guest interaction. |

| Gibbs Free Energy | ΔG (kJ/mol) | -10 to -40 | Spontaneity of complex formation. |

| Enthalpy Change | ΔH (kJ/mol) | -5 to -60 | Energy released from bond formation (e.g., H-bonds). A negative value indicates an enthalpy-driven process. |

| Entropy Change | TΔS (kJ/mol) | -10 to +30 | Change in disorder. A positive value, often from desolvation, indicates an entropy-driven process. |

Selectivity is a measure of a host's ability to bind a target guest in preference to other competing species. rsc.org For a receptor targeting 2-phenylethylammonium nitrate, selectivity can be manifested in several ways: preference for the 2-phenylethylammonium cation over other ammonium (B1175870) cations, preference for the nitrate anion over other anions (e.g., halides, perchlorate), and preference for the intact ion pair over single ions.

Cation selectivity is often governed by the principle of preorganization and complementarity, where the size, shape, and electronic properties of the host's binding pocket are tailored to the guest. nih.govresearchgate.net A host designed for the 2-phenylethylammonium cation would have a cavity that accommodates the ethylphenyl group and positions interaction sites to engage the ammonium head.

Self-Assembly Processes Driven by 2-Phenylethylammonium Units

The 2-phenylethylammonium cation is a well-known structural directing agent, particularly in the formation of low-dimensional organic-inorganic hybrid perovskites. researchgate.netresearchgate.netuhasselt.be In these systems, the organic cations self-assemble to form distinct layers that template the structure of the inorganic components. This self-assembly is a cooperative process driven by a combination of non-covalent interactions. rsc.orgnih.gov

The amphiphilic nature of the 2-phenylethylammonium cation, with its charged ammonium head and nonpolar aromatic tail, promotes the formation of bilayer structures in the solid state. The ammonium groups engage in hydrogen bonding with the anionic components (in this case, nitrate, though more commonly halides in perovskite literature), creating a hydrophilic layer. The phenyl groups extend away from this layer, interacting with the phenyl groups of an adjacent layer through van der Waals and potential π-π stacking interactions, forming a hydrophobic region. researchgate.net This alternating hydrophilic-hydrophobic layered structure is a hallmark of materials templated by this cation. researchgate.net The specific orientation of the 2-phenylethylammonium cations within these layers can significantly influence the electronic and physical properties of the resulting material. researchgate.net

Role of Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions are the fundamental forces that direct the self-assembly and molecular recognition events in supramolecular chemistry. uclouvain.beresearchgate.net In systems involving 2-phenylethylammonium nitrate, the key interactions are hydrogen bonding, cation-π interactions, and π-π stacking. The interplay of these forces dictates the final three-dimensional structure and stability of the resulting molecular assemblies. nih.govnih.gov

Hydrogen bonding is a critical directional force in the crystal engineering of 2-phenylethylammonium salts. researchgate.net The ammonium group (-NH3+) of the cation is an excellent hydrogen bond donor, while the oxygen atoms of the nitrate anion are effective hydrogen bond acceptors. This donor-acceptor pairing leads to the formation of robust and predictable structural motifs.

In the crystal structures of related 2-phenylethylammonium salts, such as the bromide and chromate (B82759) salts, the ammonium groups form strong N-H···Anion hydrogen bonds. researchgate.net These interactions link the cations and anions into extended networks, often forming two-dimensional sheets or one-dimensional ladders. researchgate.netresearchgate.net For 2-phenylethylammonium nitrate, one would expect strong N-H···O hydrogen bonds to be the primary interaction organizing the ions in the solid state, creating layered architectures similar to those observed in other related salts. nih.gov

Table 2: Typical Hydrogen Bond Geometries in 2-Phenylethylammonium Salts (Data derived from published crystal structures of analogous 2-phenylethylammonium salts containing oxygen or halide acceptors). researchgate.netnih.gov

| Donor (D) | Acceptor (A) | Interaction | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| N | O | N-H···O | ~0.91 | 1.8 - 2.2 | 2.7 - 3.1 | 150 - 175 |

| N | Br | N-H···Br | ~0.91 | 2.4 - 2.6 | 3.3 - 3.5 | 160 - 170 |

The cation-π interaction is a powerful non-covalent force that involves the electrostatic attraction between a cation and the electron-rich face of a π-system, such as a benzene (B151609) ring. taylorfrancis.comnih.gov This interaction is fundamentally electrostatic in nature, arising from the attraction between the positive charge of the cation and the negative electrostatic potential on the face of the aromatic ring, which is generated by the ring's quadrupole moment. nih.govprinceton.edu

In the context of 2-phenylethylammonium, this interaction can occur in two ways:

Intramolecularly/Intermolecularly: The ammonium group of one cation can interact with the phenyl ring of a neighboring cation, contributing to the packing and stability of the crystal lattice. researchgate.net

In Host-Guest Systems: When being recognized by a synthetic receptor, the ammonium group of the guest can form a strong cation-π bond with an aromatic surface within the host's binding site. princeton.educhinesechemsoc.org This interaction is remarkably strong, often comparable to hydrogen bonds in aqueous media, and is a key component in the design of receptors for ammonium guests. princeton.educhinesechemsoc.org

In addition to cation-π forces, the phenyl rings of the 2-phenylethylammonium cations can interact with each other through π-π stacking. This interaction, driven by a combination of electrostatic and dispersion forces, leads to the parallel or offset stacking of aromatic rings and plays a significant role in the organization of the hydrophobic domains within the self-assembled structures. nih.gov The interplay between directed hydrogen bonding, strong cation-π interactions, and weaker π-π stacking provides a powerful toolkit for the controlled assembly of functional supramolecular materials based on 2-phenylethylammonium nitrate. nih.gov

Anion Recognition Motifs in Hybrid Systems

In hybrid supramolecular systems, the 2-phenylethylammonium cation is an effective component for anion recognition, primarily through hydrogen bonding and cation-π interactions. The positively charged ammonium group (-NH3+) is a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with anion acceptors. researchgate.netresearchgate.net The nitrate anion (NO3-), with its trigonal planar geometry and delocalized negative charge, serves as a competent hydrogen bond acceptor. tandfonline.com

The crystal structures of various 2-phenylethylammonium salts reveal robust hydrogen bonding motifs. For instance, in compounds with tetrahalometallate anions, strong N+–H···X− interactions are consistently observed. researchgate.net These interactions often lead to the formation of specific, predictable zero-dimensional motifs in the solid state. researchgate.net While direct crystallographic data for 2-phenylethylammonium nitrate is not extensively detailed in the reviewed literature, the known behavior of both the cation and anion allows for the postulation of likely recognition motifs.

The interaction between the 2-phenylethylammonium cation and the nitrate anion would be dominated by N+–H···O hydrogen bonds. The three protons of the ammonium group can interact with the oxygen atoms of the nitrate anion. Theoretical calculations and crystallographic data for other nitrate-containing systems show that the nitrate ion typically accepts two or three hydrogen bonds. tandfonline.com

Beyond simple ion pairing, the nitrate anion has been shown to participate in more complex supramolecular chemistry. In some instances, it can act as a Lewis acid, interacting with electron-rich entities through its nitrogen atom. sciencedaily.comuva.nl This counterintuitive behavior adds another layer of complexity and potential for novel recognition motifs in systems containing 2-phenylethylammonium nitrate. sciencedaily.comuva.nl

| Interaction Type | Donor/Acceptor in 2-Phenylethylammonium Nitrate | Significance in Anion Recognition |

|---|---|---|

| N+–H···O Hydrogen Bonding | Donor: -NH3+ Acceptor: NO3- | Primary driving force for anion binding and recognition. |

| C–H···π Interactions | Donor: C-H bonds of the phenyl ring Acceptor: π-system of another aromatic group | Contributes to the packing and stability of the supramolecular structure. researchgate.netresearchgate.net |

| Cation-π Interactions | Cation: -NH3+ π-system: Aromatic ring of a host or another cation | Can play a role in the orientation and binding of the cation within a host system. nih.gov |

| Lewis Acid Interactions | Lewis Acid: Nitrogen atom of NO3- Lewis Base: Electron-rich species | Atypical interaction that can influence the coordination environment of the nitrate anion. sciencedaily.comuva.nl |

Rational Design Principles for Supramolecular Systems Incorporating Ammonium Moieties

The rational design of supramolecular systems that incorporate ammonium moieties, such as the 2-phenylethylammonium cation, relies on fundamental principles of molecular recognition, including preorganization, complementarity, and the manipulation of non-covalent interactions. nih.govresearchgate.net These principles guide the synthesis of hosts that can selectively bind guests like 2-phenylethylammonium nitrate.

Preorganization and Complementarity: A key principle in the design of a host molecule is preorganization, where the host is synthesized with a binding site that is structurally and electronically complementary to the guest molecule. For the 2-phenylethylammonium cation, a host might feature a cavity lined with hydrogen bond acceptors (e.g., ether oxygens in a crown ether) to interact with the -NH3+ group, and a hydrophobic or aromatic surface to bind the phenyl group. The size and shape of the cavity must be appropriate to accommodate the guest for effective binding.

Exploiting Non-Covalent Interactions: The design of supramolecular systems hinges on the strategic use of various non-covalent interactions. For systems involving ammonium moieties, these primarily include:

Hydrogen Bonding: As the strongest of the non-covalent interactions in these systems, hydrogen bonding is a primary tool for achieving high affinity and selectivity. The geometry and number of hydrogen bond donors and acceptors are critical design elements.

Ion Pairing: The electrostatic attraction between the positively charged ammonium group and a negatively charged group on the host or a counter-ion is a significant driving force for complexation.

Cation-π Interactions: The interaction between a cation and the electron-rich face of an aromatic ring is a powerful tool for binding ammonium ions. Hosts incorporating electron-rich aromatic surfaces can exhibit strong binding affinities for these guests. nih.gov

Hydrophobic Effects: In aqueous media, the hydrophobic effect can drive the association of the nonpolar phenyl group of the 2-phenylethylammonium cation with a nonpolar cavity in a host molecule.

Solvent Effects: The choice of solvent is crucial in the design of supramolecular systems. The polarity and hydrogen-bonding capability of the solvent can significantly influence the strength of the non-covalent interactions between the host and guest. In competitive hydrogen-bonding solvents, for example, the affinity of a receptor for an anion like nitrate may be reduced unless the receptor is designed to provide a particularly favorable and preorganized binding environment. nih.gov

Dynamic Nature: Supramolecular systems are often dynamic, with the host and guest in equilibrium with the uncomplexed state. The design of these systems can be tailored to be responsive to external stimuli such as pH, temperature, or light, which can modulate the binding strength. This is particularly relevant for ammonium-containing systems, as the protonation state of the amine is pH-dependent.

| Design Principle | Application to Ammonium-Containing Systems | Example with 2-Phenylethylammonium Nitrate |

|---|---|---|

| Preorganization | Creating a host with a rigid, pre-formed cavity. | A macrocycle with a specific size to encapsulate the 2-phenylethylammonium cation. |

| Complementarity | Matching the electronic and steric properties of the host and guest. | A host with hydrogen bond acceptors for the -NH3+ group and a hydrophobic pocket for the phenyl ring. |

| Use of Multiple Non-Covalent Interactions | Combining hydrogen bonding, ion pairing, and cation-π interactions to enhance binding affinity and selectivity. | A host that simultaneously forms hydrogen bonds with the ammonium group and engages in π-stacking with the phenyl ring. |

| Control of the Microenvironment | Utilizing solvent effects and steric hindrance to favor guest binding. | Designing a host that provides a non-polar microenvironment for the phenyl group in an aqueous solution. |

Advanced Applications in Materials Science and Chemical Synthesis

Precursor Role in Complex Organic Synthesis and Derivatization

The 2-phenylethylammonium cation and the nitrate (B79036) anion can both participate in or influence a variety of organic reactions. The compound serves as a valuable precursor, providing the 2-phenylethylamine framework for larger molecules and potentially acting as a nitrating agent under specific conditions.

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org The parent amine of the subject compound, 2-phenylethylamine, is utilized as a key building block in such reactions. researchgate.netacs.orgorgsyn.orgscribd.com

In MCRs, primary amines like 2-phenylethylamine can react with carbonyl compounds to form Schiff bases or imines, which are reactive intermediates. nih.gov These intermediates can then undergo further reactions with other components in the mixture, leading to the formation of diverse and complex molecular architectures. rsc.org 2-Phenylethylammonium nitrate can serve as a stable, solid source of 2-phenylethylamine, which can be liberated in situ under appropriate basic conditions to participate in these one-pot syntheses. This approach offers advantages in handling and storage compared to the liquid amine.

Table 1: Examples of Multi-Component Reactions Involving Primary Amines This table is illustrative of reaction types where 2-phenylethylamine could be used.

| Reaction Name | Reactant Types | Resulting Product Class |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | β-Amino carbonyl compounds |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |

| Kabachnik–Fields Reaction | Amine, Aldehyde/Ketone, Phosphite | α-Aminophosphonates |

| Hantzsch Dihydropyridine Synthesis | Amine (as ammonia (B1221849) source), Aldehyde, 2 equiv. β-Ketoester | Dihydropyridines |

Nitration is a fundamental process in organic chemistry for introducing a nitro group (—NO₂) onto a molecule, often a critical step in the synthesis of pharmaceuticals, explosives, and chemical intermediates. wikipedia.org While traditional nitration often employs mixtures of nitric and sulfuric acids, alternative nitrating agents are a subject of ongoing research.

Organic ammonium (B1175870) nitrates, in combination with activating agents like trifluoroacetic anhydride, can serve as effective nitrating agents for aromatic compounds. google.com The nitrate ion (NO₃⁻) from 2-phenylethylammonium nitrate can act as the source of the nitro group. Furthermore, reagents like ceric ammonium nitrate (CAN) are known to function as versatile nitrating agents for various organic substrates. rsc.orgacs.org This indicates the potential for nitrate salts of organic amines to be part of novel nitration systems.

The 2-phenylethylammonium cation itself is susceptible to electrophilic aromatic substitution on its phenyl ring. The ammonium group (-NH₃⁺) is a meta-directing and deactivating group in its protonated form. However, in equilibrium with the free amine (-NH₂), which is a strongly activating ortho-, para-director, the reaction can yield a mixture of isomers. wikipedia.org Studies on the nitration of the parent phenethylamine (B48288) have shown that it can lead to the formation of nitrated derivatives, which are precursors to other complex molecules. datapdf.com

Development of Functional Materials

The distinct properties of the 2-phenylethylammonium cation make it a valuable component in the design of functional materials, particularly in the fields of optics and hybrid electronics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic salts have emerged as a promising class of NLO materials due to their high optical susceptibility and fast response times.

The NLO properties of organic ammonium salts arise from the specific arrangement of ions in the crystal lattice. A non-centrosymmetric crystal structure is a key requirement for second-order NLO effects. The combination of an organic cation and an inorganic anion allows for fine-tuning of this crystal packing through hydrogen bonding and electrostatic interactions. Research on compounds closely related to 2-phenylethylammonium nitrate, such as 2-phenylethylaminium 5-sulfosalicylate, has demonstrated significant third-order NLO properties. researchgate.net The interaction between the proton-donating ammonium group and the anion plays a critical role in establishing the supramolecular architecture necessary for these optical phenomena. The specific choice of the anion, in this case, nitrate, influences the crystal symmetry and thus the potential for NLO activity.

Hybrid organic-inorganic perovskites are a class of materials that have revolutionized the field of photovoltaics and optoelectronics. Two-dimensional (2D) Ruddlesden-Popper perovskites are a subset of these materials where layers of inorganic metal-halide octahedra are separated by large organic spacer cations.

The 2-phenylethylammonium (PEA) cation is widely used as this organic spacer due to its appropriate size and ability to form stable 2D perovskite structures. rsc.orgacs.org These materials, with the general formula (PEA)₂(M)n-₁MₙX₃ₙ₊₁, where M is a metal like lead or tin and X is a halide, exhibit unique properties such as high exciton (B1674681) binding energies and improved environmental stability compared to their 3D counterparts. researchgate.netosti.gov 2-Phenylethylammonium nitrate can serve as a precursor salt to provide the PEA cation during the synthesis of these hybrid materials. beilstein-journals.orgnih.govacs.org The choice of precursor salt can influence the crystallization process and the final properties of the perovskite film.

Table 2: Characteristics of 2D Perovskites with 2-Phenylethylammonium Spacers

| Property | Description | Significance |

| Structure | Inorganic layers of metal-halide octahedra separated by organic PEA bilayers. | Quantum confinement effects, leading to tunable electronic and optical properties. |

| Exciton Binding Energy | Typically high (hundreds of meV) due to dielectric confinement. | Strong photoluminescence, making them suitable for light-emitting diodes (LEDs). libreriamagdalena.es |

| Stability | The hydrophobic nature of the PEA cation enhances moisture resistance. | Improved operational lifetime for optoelectronic devices compared to 3D perovskites. acs.org |

| Bandgap | Tunable by changing the metal, halide, or the thickness of the inorganic layers. | Allows for engineering of materials for specific parts of the electromagnetic spectrum. rsc.org |

In polymer chemistry, small molecules can be incorporated either as monomers that form the repeating units of the polymer chain or as additives that modify the properties of the bulk polymer. While 2-phenylethylammonium nitrate is not a conventional monomer, its constituent ions can be leveraged in several ways.

The 2-phenylethylamine structure can be incorporated into polymer backbones or as side chains to impart specific functionalities. For instance, amine-functionalized initiators are used in cationic ring-opening polymerization to produce polymers with an amine group at one end, which can then be used for further conjugation. rsc.org

More commonly, ammonium salts can be used as additives to modify the properties of polymers. pcc.eunordmann.global For example, they can act as antistatic agents, rheology modifiers, or stabilizers. nih.govmdpi.com In the context of advanced polymers, supramolecular salts formed from diamines and dianhydrides have been used as precursors for the additive manufacturing of high-performance polyimides. nih.gov The ionic nature of 2-phenylethylammonium nitrate could allow it to act as a physical cross-linker in certain polymer systems or to influence the ionic conductivity of polymer electrolytes.

Chemo-sensing and Recognition Systems (Mechanistic Focus)

There is no available scientific literature to suggest that 2-Phenylethylammonium nitrate has been specifically designed or utilized as a primary component in chemo-sensing or recognition systems for nitrate or other ions. Research in nitrate-selective sensors typically focuses on ionophores or electrode materials that can selectively bind to and signal the presence of nitrate ions.

Design of Ion-Selective Recognition Elements

The design of ion-selective recognition elements for anions like nitrate often involves creating a receptor molecule with a cavity or binding site that is complementary in size, shape, and charge to the target ion. This typically involves sophisticated organic molecules like calixarenes, porphyrins, or other macrocycles that can form specific hydrogen bonds or electrostatic interactions with the nitrate ion.

While the 2-phenylethylammonium cation possesses an ammonium group capable of hydrogen bonding, there is no evidence in the literature that it has been incorporated into a larger, pre-organized structure to serve as a selective recognition element for nitrate or any other ion. The simple ionic pairing in 2-Phenylethylammonium nitrate does not provide the selectivity required for a recognition element in a sensor.

Electrochemical Sensing Mechanisms, e.g., Facilitated Ion Transfer

Electrochemical sensing of ions can operate through various mechanisms, including facilitated ion transfer at the interface between two immiscible electrolyte solutions (ITIES). In this mechanism, an ionophore in the organic phase selectively binds to the target ion from the aqueous phase, facilitating its transfer across the phase boundary, which can be measured as a current or potential change.

There are no studies indicating the use of the 2-phenylethylammonium cation as an ionophore for nitrate or other ions in such systems. The development of electrochemical sensors for the 2-phenylethylammonium cation itself could be theoretically possible, potentially using ion-selective electrodes with a membrane doped with a suitable ionophore that selectively binds the 2-phenylethylammonium cation. However, no such sensor has been reported in the scientific literature.

Applications in Chiral Separation and Resolution Methodologies

The application of 2-Phenylethylammonium nitrate in chiral separation and resolution is not scientifically feasible. Chiral resolution is a process used to separate a racemic mixture of a chiral compound into its individual enantiomers. This process requires the use of a chiral resolving agent, which is a single enantiomer of another chiral compound.

2-Phenylethylamine, the amine component of 2-Phenylethylammonium nitrate, is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, its salt, 2-Phenylethylammonium nitrate, is also achiral. An achiral compound cannot be used to separate enantiomers via diastereomeric salt formation, which is the most common method of chemical resolution.

The compound often confused with 2-phenylethylamine in this context is its isomer, 1-phenylethylamine (B125046) , which is chiral and widely used as a chiral resolving agent for racemic acids. When a single enantiomer of 1-phenylethylamine (e.g., (R)-1-phenylethylamine) reacts with a racemic acid, it forms a mixture of diastereomeric salts ((R,R) and (S,R)). These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Because 2-Phenylethylammonium nitrate is not chiral, it cannot form diastereomeric pairs and thus cannot be used in this manner for chiral resolution.

Reaction Mechanisms and Chemical Reactivity

Studies of Rearrangement Reactions Involving 2-Phenylethylamine Derivatives

The reaction of 2-phenylethylamine with nitrous acid serves as a classic example of amine deamination, a process that can proceed through carbonium ion intermediates and often involves molecular rearrangements.

When 2-phenylethylamine is treated with sodium nitrite (B80452) in an acidic medium, it undergoes deamination. The reaction is believed to proceed through the formation of a diazonium ion, which then decomposes to a primary carbocation, the β-phenylethyl carbonium ion. However, this primary carbocation is unstable and can rearrange to a more stable secondary benzylic carbocation, also known as a phenonium ion intermediate.

The deamination of 2-phenylethylamine with sodium nitrite and acid yields a mixture of products including 2-phenylethanol (B73330), 1-phenylethanol (B42297), and styrene. nih.gov The formation of 1-phenylethanol is a clear indication of a rearrangement, as the hydroxyl group is bonded to the benzylic carbon rather than the terminal carbon of the ethyl chain. This suggests the involvement of the more stable phenonium ion. The product distribution can vary depending on the acid used in the reaction. For instance, the use of hydrochloric acid can also lead to the formation of 2-phenylethyl chloride. nih.gov

To definitively trace the migration of atoms during the rearrangement, isotopic labeling studies have been instrumental. By using 2-phenylethylamine-1-¹⁴C, researchers can track the position of the labeled carbon atom in the products.

In a study where 2-phenylethylamine-1-¹⁴C was reacted with nitrous acid, the resulting 2-phenylethanol showed a significant degree of rearrangement. researchgate.net Specifically, the ¹⁴C label was found to have moved from the C-1 to the C-2 position in a portion of the product molecules. The extent of this rearrangement was found to be between 20.5% and 22.5% when the reaction was carried out in aqueous hydrochloric, perchloric, or acetic acid. researchgate.net This provides strong evidence for the formation of a symmetrical phenonium ion intermediate where the two carbon atoms of the ethyl side chain become equivalent.

Interestingly, the amount of rearrangement was found to be largely independent of the acid used, with the exception of trifluoroacetic acid. nih.gov However, the proportion of the rearranged product did vary depending on the specific product being analyzed. In all observed cases, the 1-phenylethanol formed was completely rearranged, further supporting the role of the phenonium ion in its formation. nih.gov

The following table summarizes the percentage of rearrangement observed in the 2-phenylethanol product from the deamination of 2-phenylethylamine-1-¹⁴C in different acidic media.

| Acid Medium | Percentage of Rearrangement |

| Aqueous Hydrochloric Acid | 20.5% - 22.5% |

| Aqueous Perchloric Acid | 20.5% - 22.5% |

| Aqueous Acetic Acid | 20.5% - 22.5% |

| Glacial Acetic Acid | 20.5% - 22.5% |

Reactivity Profiles of the 2-Phenylethylammonium Cation in Diverse Chemical Environments

The 2-phenylethylammonium cation (C₆H₅CH₂CH₂NH₃⁺) is the conjugate acid of 2-phenylethylamine. acs.org Its reactivity is largely centered around the acidic protons of the ammonium (B1175870) group and potential interactions involving the phenyl ring.

In various chemical environments, the 2-phenylethylammonium cation can participate in several types of reactions:

Acid-Base Reactions: The most fundamental reaction is the deprotonation of the ammonium group by a base to yield the free amine, 2-phenylethylamine. The pKa of the 2-phenylethylammonium ion is a key determinant of its acidic strength.

Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor. In the solid state and in solution, it can form hydrogen bonds with anions or solvent molecules. For example, in tetrahalometallate structures, strong N⁺–H···X⁻–M hydrogen bonding interactions are observed. acs.org

Aromatic Ring Interactions: The phenyl group can engage in various non-covalent interactions, such as π-π stacking and cation-π interactions. Weaker C–H···π aromatic interactions have also been noted in the crystal structures of some 2-phenylethylammonium salts. acs.org